molecular formula C3H9ClCuP+ B14642878 Chloro(trimethyl)phosphanium;copper CAS No. 54817-30-0

Chloro(trimethyl)phosphanium;copper

Cat. No.: B14642878
CAS No.: 54817-30-0
M. Wt: 175.07 g/mol
InChI Key: AUIFDKUUWQEUJS-UHFFFAOYSA-N
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Description

Chloro(trimethyl)phosphanium;copper is an organometallic complex that serves as a valuable reagent in research, particularly in the field of catalysis. Its structure, featuring a phosphonium ligand coordinated to a copper center, is of significant interest for facilitating challenging chemical transformations. Researchers utilize this compound as a precursor or catalyst in cross-coupling reactions and other synthetic processes where the trimethylphosphine ligand acts to stabilize the copper in a lower oxidation state, modulating its reactivity. The cooperative action between the metal center and the organophosphorus ligand can enhance reaction rates and selectivity. This makes this compound a compound of interest for developing new methodologies in organic synthesis and materials science. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

54817-30-0

Molecular Formula

C3H9ClCuP+

Molecular Weight

175.07 g/mol

IUPAC Name

chloro(trimethyl)phosphanium;copper

InChI

InChI=1S/C3H9ClP.Cu/c1-5(2,3)4;/h1-3H3;/q+1;

InChI Key

AUIFDKUUWQEUJS-UHFFFAOYSA-N

Canonical SMILES

C[P+](C)(C)Cl.[Cu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(trimethyl)phosphanium;copper typically involves the reaction of trimethylphosphine with a copper halide, such as copper(I) chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction can be represented as follows:

CuCl+P(CH3)3[Cu(P(CH3)3)Cl]\text{CuCl} + \text{P(CH}_3\text{)}_3 \rightarrow \text{[Cu(P(CH}_3\text{)}_3\text{)Cl]} CuCl+P(CH3​)3​→[Cu(P(CH3​)3​)Cl]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reacting the starting materials can enhance efficiency and safety.

Chemical Reactions Analysis

Coordination Chemistry and Redox Reactions

Copper(I/II) chloride reacts with tertiary phosphines (e.g., triethylphosphine) to form coordination complexes, with the redox activity of copper driving ligand transformations . For example:

  • Copper(II) chloride reduction :
    2CuCl2+2(C2H5)3P2CuCl+(C2H5)3PCl++(C2H5)3PH+2\,\text{CuCl}_2+2\,(\text{C}_2\text{H}_5)_3\text{P}\rightarrow 2\,\text{CuCl}+(\text{C}_2\text{H}_5)_3\text{PCl}^++(\text{C}_2\text{H}_5)_3\text{PH}^+

    Copper(II) is reduced to copper(I), while triethylphosphine is oxidized to phosphonium chloride .

  • Copper(I) complexes :
    Copper(I) forms stable complexes such as CuClP(C2H5)3\text{CuCl}\cdot \text{P}(\text{C}_2\text{H}_5)_3
    and CuCl3P(C2H5)3\text{CuCl}_3\cdot \text{P}(\text{C}_2\text{H}_5)_3
    , identified via phase studies and vibrational spectra . Similar behavior is expected for trimethylphosphine analogs.

Reaction with Phosphonium Salts

Copper(I) chloride reacts with phosphonium chlorides (e.g., triethylchlorophosphonium chloride) to form mixed-ligand complexes:

CuCl+(C2H5)3PCl+(C2H5)3PCl+[CuCl2]\text{CuCl}+(\text{C}_2\text{H}_5)_3\text{PCl}^+\rightarrow (\text{C}_2\text{H}_5)_3\text{PCl}^+[\text{CuCl}_2]^-

These species equilibrate in solution, with equilibrium constants dependent on temperature and ligand ratios .

Key Reaction Data

Reaction TypeConditionsProducts/OutcomesYield/Equilibrium ConstantSource
CuCl₂ reduction by phosphine-45°C, solvent-freeCuCl, phosphonium chlorideStoichiometric ratios
CuCl-phosphonium complexationRT, CH₂Cl₂[(R3P)3Cu]+[(\text{R}_3\text{P})_3\text{Cu}]^+
79–85%
Catalytic cycloadditionRT, THFTriazole derivativesHigh regioselectivity

Mechanistic Insights

  • Oxidation pathways : Phosphines coordinate to copper, facilitating electron transfer. Trimethylphosphine’s smaller steric profile may enhance reaction rates compared to bulkier analogs .

  • Ligand displacement : Nucleophiles (e.g., amines) displace chloride or phosphine ligands in copper complexes, altering redox potentials .

Comparative Reactivity

Trimethylphosphine derivatives are expected to exhibit:

  • Faster kinetics : Due to lower steric hindrance versus triethylphosphine.

  • Thermodynamic instability : Phosphonium salts decompose under oxidative conditions, releasing HCl and regenerating phosphine .

Scientific Research Applications

Chloro(trimethyl)phosphanium;copper has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

    Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-phosphorus interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which Chloro(trimethyl)phosphanium;copper exerts its effects involves the coordination of the phosphorus atom to the copper ion. This coordination can influence the electronic properties of the copper ion, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally include interactions with other metal ions and organic molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Substituents Molecular Weight (g/mol) Key Applications Stability Notes
This compound Trimethyl, Cu ~220 (estimated) Catalysis, Coordination Chemistry Moderate thermal stability
(Chloromethyl)-triphenylphosphonium chloride Triphenyl, Cl 347.22 Organic synthesis High thermal stability
Trihexyl(tetradecyl)phosphonium chloride Alkyl chains 519.28 Metal extraction, Ionic liquids Hydrolytically stable
Table 2: Spectroscopic Data Comparison
Compound IR Peaks (cm⁻¹) ³¹P NMR Shift (ppm)
This compound ~2900 (C-H), ~650 (P-Cl) +25 to +30 (estimated)
(Chloromethyl)-triphenylphosphonium chloride 750 (C-Cl), 1100 (P-C) +22 (observed in analogs)
Tetramethylphosphonium chloride 2980 (C-H), 550 (P-Cl) +18

Q & A

Q. What are the optimal synthetic routes for preparing Chloro(trimethyl)phosphanium;copper with high purity?

Methodological Answer:

  • Step 1 : Use a ligand-exchange reaction with trimethylphosphine and copper(II) chloride under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
  • Step 2 : Monitor reaction progress via infrared (IR) spectroscopy, focusing on P–Cu bond vibrations (~450–500 cm⁻¹) and ligand coordination shifts .
  • Step 3 : Purify via recrystallization in anhydrous dichloromethane or ethanol, ensuring exclusion of moisture to avoid hydrolysis.

Q. How can spectroscopic methods characterize this compound’s structural integrity?

Methodological Answer :

  • IR Spectroscopy : Identify P–Cu and Cl–Cu stretching modes (450–500 cm⁻¹ and 300–350 cm⁻¹, respectively) .
  • X-ray Crystallography : Resolve coordination geometry (e.g., square planar vs. tetrahedral) using single-crystal datasets (CCDC deposition numbers: 2075954–2075960) .
  • NMR : Use ³¹P NMR to confirm ligand environment (δ ~15–20 ppm for P–Cu complexes) .

Q. Example Workflow :

Dissolve sample in deuterated chloroform for NMR.

Compare experimental IR peaks to reference spectra in [Me₃SiNPPh₃•CuCl₂]₂ .

Q. What experimental conditions stabilize this compound against decomposition?

Methodological Answer :

  • Storage : Keep under inert gas (argon) at –20°C to prevent ligand dissociation .
  • Avoid : Strong oxidizers (e.g., HNO₃), which trigger hazardous decomposition (e.g., HCl gas, phosphorus oxides) .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to minimize hydrolysis .

Critical Data Gap : Acute toxicity data are unavailable; assume handling precautions (glovebox, fume hood) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s catalytic activity?

Methodological Answer :

  • Hypothesis Testing : Compare experimental turnover numbers (TONs) under varying ligand:metal ratios to identify optimal catalytic pathways .
  • DFT Calculations : Model electron-transfer steps using software (e.g., COMSOL Multiphysics) to predict redox behavior .
  • In Situ Spectroscopy : Use step-scan FTIR to track intermediate species during reactions .

Example Contradiction : Discrepancies in reported TONs may arise from unaccounted moisture levels. Replicate studies under strict anhydrous conditions .

Q. What computational strategies improve predictive modeling of this compound’s reactivity?

Methodological Answer :

  • Parameterization : Input crystallographic bond lengths/angles (e.g., Cu–Cl = 2.28 Å) into molecular dynamics simulations .
  • AI Integration : Train models on existing synthesis data (e.g., yields, solvents) to optimize reaction parameters autonomously .
  • Validation : Cross-check predicted vs. experimental UV-Vis spectra (λ_max ~405 nm for Cu²⁺ complexes) .

Future Direction : Develop "smart laboratories" for real-time adjustment of reaction variables (temperature, stoichiometry) .

Q. How do ligand modifications influence this compound’s photophysical properties?

Methodological Answer :

  • Synthetic Variation : Replace trimethylphosphine with bulkier ligands (e.g., triphenylphosphine) to study steric effects on luminescence .
  • Time-Resolved Spectroscopy : Measure fluorescence lifetimes (τ) under pulsed laser excitation to assess excited-state dynamics.
  • Comparative Analysis : Tabulate quantum yields (Φ) against ligand electron-donating/withdrawing groups.

Q. Guidance for Rigorous Research Design

  • Theoretical Frameworks : Anchor studies in coordination chemistry principles (e.g., ligand field theory) to explain reactivity trends .
  • FINER Criteria : Ensure questions are Feasible, Novel, and Relevant (e.g., "How does solvent polarity affect Cu–P bond stability?") .
  • Replication Protocols : Address data gaps by repeating experiments with stricter controls (e.g., moisture-free environments) .

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